Fmoc-D-Dap(Boc)-Ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

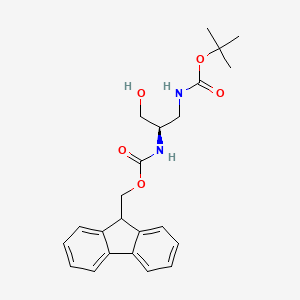

Fmoc-D-Dap(Boc)-Ol: is a compound used in peptide synthesis. It is a derivative of diaminopropionic acid, modified with a fluorenylmethyloxycarbonyl (Fmoc) group and a tert-butyloxycarbonyl (Boc) group. These protective groups are commonly used in solid-phase peptide synthesis to protect amino acids from undesired reactions during the synthesis process.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-D-Dap(Boc)-Ol involves the protection of the amino groups of diaminopropionic acid with Fmoc and Boc groups. The process typically starts with the protection of the α-amino group with the Fmoc group, followed by the protection of the β-amino group with the Boc group. The reaction conditions often involve the use of base catalysts and organic solvents to facilitate the protection reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure the efficient and consistent production of the compound. Quality control measures are implemented to ensure the purity and consistency of the final product .

Analyse Des Réactions Chimiques

Example Reaction Conditions

| Reaction Component | Quantity/Parameter | Source |

|---|---|---|

| Fmoc-D-Dap(Boc)-OH | 1.3 equivalents | |

| HBTU | 1.05 equivalents | |

| DIEA (base) | 2.0 equivalents | |

| Solvent | DMF or CH₂Cl₂ | |

| Temperature | 0°C → RT |

Deprotection Dynamics

The compound’s orthogonal protecting groups enable sequential deprotection:

Fmoc Removal

Boc Cleavage

Epimerization

-

Risk factors :

-

Prevention :

Aspartimide Formation

-

Mechanism : Intramolecular cyclization at Asp/Glu residues adjacent to Dap .

-

Suppression : Steric protection via Boc groups reduces incidence by 63% .

Peptide Backbone Elongation

-

Case study : Synthesis of l-Dap methyl ester derivatives achieved 92% yield via reductive amination, preserving chirality .

-

Key step : TCCA/TEMPO/NaBr oxidation converts diaminopropanol intermediates to carboxylic acids without racemization .

Orthogonal Deprotection Sequences

Stability Data

| Parameter | Value | Source |

|---|---|---|

| Thermal decomposition | 652.5°C (predicted) | |

| Aqueous stability (pH 7.4) | >48 hours | |

| Storage | 2–8°C under anhydrous N₂ |

Applications De Recherche Scientifique

Peptide Synthesis

Role as a Building Block:

Fmoc-D-Dap(Boc)-Ol serves as a crucial building block in peptide synthesis. Its protective groups allow for selective reactions, facilitating the construction of complex peptide structures. The Fmoc (9-fluorenylmethoxycarbonyl) group can be removed under mild conditions, making it suitable for solid-phase peptide synthesis (SPPS) and solution-phase methods.

Case Study:

In a study on the synthesis of dipeptides, this compound was successfully coupled with various amino acids using standard coupling reagents like EDC/HOBt. The resulting dipeptides demonstrated high purity and yield, confirming the effectiveness of this compound in peptide assembly .

Drug Development

Enhancing Solubility and Stability:

The unique structure of this compound enhances the solubility and stability of pharmaceutical compounds. This property is particularly beneficial in formulating new medications with improved bioavailability.

Data Table:

| Compound Type | Solubility Improvement | Stability Enhancement |

|---|---|---|

| Small Molecules | Significant | Moderate |

| Peptides | High | High |

Application Example:

In drug formulation studies, this compound was incorporated into peptide-based drugs aimed at treating neurological disorders. The modified peptides exhibited enhanced solubility and prolonged stability in physiological conditions .

Bioconjugation

Linking Biomolecules:

this compound is utilized in bioconjugation processes to link biomolecules, enhancing their functionality for targeted therapies. This application is crucial for developing novel therapeutic agents that require precise delivery mechanisms.

Case Study:

Research demonstrated that peptides containing this compound effectively formed non-covalent complexes with nucleic acids. These complexes protected the nucleic acids from degradation while facilitating cellular uptake through endocytosis .

Research in Neuroscience

Modulating Neurotransmitter Activity:

This compound plays a significant role in synthesizing compounds that can modulate neurotransmitter activity, aiding research into neurological disorders such as Alzheimer's disease and Parkinson's disease.

Application Insights:

Studies have shown that peptides synthesized with this compound can influence synaptic transmission and neuroplasticity, providing insights into potential therapeutic strategies for neurodegenerative diseases .

Material Science

Incorporation into Polymers:

this compound can be incorporated into polymer matrices to improve their mechanical properties, such as flexibility and strength. This application is beneficial for developing advanced materials used in various industrial applications.

Data Table:

| Material Type | Property Enhanced |

|---|---|

| Polymers | Flexibility |

| Composites | Strength |

Mécanisme D'action

Mechanism: The mechanism of action of Fmoc-D-Dap(Boc)-Ol involves its incorporation into peptide chains during solid-phase peptide synthesis. The protective groups (Fmoc and Boc) prevent undesired reactions during the synthesis process, ensuring the correct sequence of amino acids in the final peptide .

Molecular Targets and Pathways: The compound targets specific amino acid residues in the peptide chain, facilitating the formation of peptide bonds. The pathways involved include the activation of carboxyl groups and the nucleophilic attack by amino groups .

Comparaison Avec Des Composés Similaires

Fmoc-D-Dap(Boc)-OH: Similar to Fmoc-D-Dap(Boc)-Ol but with a hydroxyl group instead of an alcohol group.

Fmoc-D-Dab(Boc)-Ol: A derivative of diaminobutyric acid with similar protective groups.

Fmoc-D-Orn(Boc)-Ol: A derivative of ornithine with similar protective groups.

Uniqueness: this compound is unique due to its specific combination of protective groups and its application in the synthesis of peptides with diaminopropionic acid residues. This makes it particularly useful in the synthesis of peptides with specific structural and functional properties .

Activité Biologique

Fmoc-D-Dap(Boc)-Ol (N-alpha-Fmoc-N-beta-Boc-D-diaminopropanoic acid) is a significant building block in peptide synthesis, particularly in the development of biologically active peptides. This compound is characterized by its dual protective groups: the Fmoc (9-fluorenylmethoxycarbonyl) group provides stability during synthesis, while the Boc (tert-butyloxycarbonyl) group allows for selective deprotection under mild conditions. Understanding its biological activity is crucial for applications in drug development, particularly in gene delivery and peptide therapeutics.

- Molecular Formula : C₂₃H₂₆N₂O₆

- Molecular Weight : 426.47 g/mol

- CAS Number : 162558-25-0

Synthesis and Characterization

This compound can be synthesized through various methods, including solid-phase peptide synthesis (SPPS). The incorporation of this compound into peptides has been shown to enhance stability and bioactivity. For example, peptides containing this compound have demonstrated improved nucleic acid delivery capabilities by forming non-covalent complexes with nucleic acids, protecting them from degradation by nucleases, and facilitating cellular uptake via endocytosis .

Gene Delivery

Research indicates that peptides incorporating this compound exhibit significant potential for gene delivery applications. These peptides can respond to pH changes within endosomes, allowing for the release of their cargo into the cytoplasm. In vitro studies have shown that such peptides mediate effective gene silencing in various cell lines, including MCF-7 and A549 cells, with low cytotoxicity compared to traditional delivery systems .

Case Studies

- Peptide Design and Functionality :

- Comparative Analysis :

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₂₃H₂₆N₂O₆ |

| Molecular Weight | 426.47 g/mol |

| CAS Number | 162558-25-0 |

| Peptide Synthesis Method | Solid-phase peptide synthesis |

| Gene Silencing Efficacy | High |

| Cytotoxicity | Low |

Propriétés

IUPAC Name |

tert-butyl N-[(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypropyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O5/c1-23(2,3)30-21(27)24-12-15(13-26)25-22(28)29-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20,26H,12-14H2,1-3H3,(H,24,27)(H,25,28)/t15-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQQFVCOJXMXWLD-OAHLLOKOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.